Sodium silicate

Beschreibung

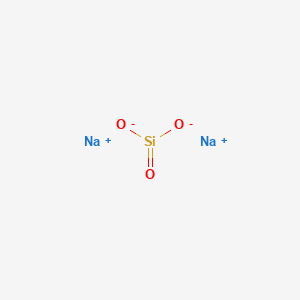

Structure

2D Structure

Eigenschaften

IUPAC Name |

disodium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHWMYGWWRZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SiO3, Na2O3Si | |

| Record name | Sodium silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_silicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029669 | |

| Record name | Sodium silicate (Na2SiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium silicate appears as a powdered or flaked solid substance. Strong irritant to skin, eyes, and mucous membranes. May be toxic by ingestion. Concentrated aqueous solutions used as a glue., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Deliquescent powder or flakes; [CAMEO] Amorphous lumps, aqueous solution, or spray-dried powder with approximately 20% residual water; [Reference #1], COLOURLESS 25-50% SODIUM SILICATE SOLUTION IN WATER. | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In commerce mole ratios of SiO2 to Na2O vary from 1.5 to 3.3. ... The higher the ratio (e.g., the less sodium) the lower the solubility and alkalinity., VERY SLIGHTLY SOL OR ALMOST INSOL IN COLD WATER; LESS READILY SOL IN LARGE AMT OF WATER THAN IN SMALL AMT; ANHYD DISSOLVE WITH MORE DIFFICULTY THAN HYDRATE IN WATER, GLASS FORM SOL IN STEAM UNDER PRESSURE; PARTIALLY MISCIBLE WITH PRIMARY ALC & KETONES; MISCIBLE WITH SOME POLYHYDRIC ALC, INSOL IN ALC, POTASSIUM, & SODIUM SALTS, BROUGHT INTO SOLN BY HEATING WITH WATER UNDER PRESSURE; SILICATES CONTAINING MORE SODIUM DISSOLVE MORE READILY, Solubility in water at 20 °C: miscible | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 to 1.7 at 68 °F (USCG, 1999), Relative density (water = 1): 1.4 | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Range of trace impurities in typical sodium silicate solutions (3.3 silicon dioxide:sodiun oxide) fluoride, 6.7-9.5 ppm; chloride, 130-1900 ppm; sulfate, < 160-1,700 ppm; nitrogen, 0.1-44 ppm; arsenic, < 1-< 1 ppm; mercury, < 0.26-2.5 ppb; lead, 0.17-0.60 ppm; cadmium, < 10-21 ppm; iron, 36-120 ppm; magnesium, 4-26 ppm; calcium, < 1-76 ppm; aluminum, 50-220 ppm; phosphorus, < 18-< 18 ppm; vanadium, < 0.3-0.8 ppm; chromium, < 0.3-1.0 ppm;; nickel, < 0.3-< 0.3 ppm; cobalt, < 0.3-< 0.3 ppm; zinc, < 0.6-2.8 ppm; copper, < 0.6-1.1 ppm; bismuth, < 25-< 25 ppm; strontium, < 0.2-1.5 ppm; barium, < 0.2-2.8 ppm; manganese, 0.1-1.8 ppm; tin, < 60-< 60 ppm; antimony, < 15-< 15 ppm; selenium< 20-< 20 ppm. /From table/ | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO WHITE OR GRAYISH-WHITE, CRYSTAL-LIKE PIECES OR LUMPS, LUMPS OF GREENISH GLASS; WHITE POWDERS; LIQUIDS CLOUDY OR CLEAR | |

CAS No. |

6834-92-0; 1344-09-8, 1344-09-8, 6834-92-0 | |

| Record name | SODIUM SILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metasilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006834920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium silicate (Na2SiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METASILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052612U92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SILICATE (solution 25-50%) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1137 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Silicate for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium silicate, a versatile inorganic compound with the general formula Na₂ₓSiₒO₂ₒ₊ₓ, encompasses a range of substances including sodium metasilicate (Na₂SiO₃), sodium orthosilicate (Na₄SiO₄), and sodium pyrosilicate (Na₆Si₂O₇).[1][2] Commonly known as water glass when in its aqueous solution form, this compound is a compound of significant interest across various scientific disciplines due to its unique chemical and physical properties.[1][2][3] This technical guide provides a comprehensive overview of these properties, with a particular focus on their relevance to researchers, scientists, and professionals in the field of drug development. The guide details the physical characteristics of various forms of this compound, outlines key chemical reactions and experimental protocols for their analysis, and explores their burgeoning applications in drug delivery and tissue engineering.

Physical Properties of this compound

Sodium silicates are typically colorless, glassy or crystalline solids, or white powders. The properties of this compound can vary significantly depending on the ratio of silicon dioxide (SiO₂) to sodium oxide (Na₂O), as well as the degree of hydration. The viscosity of aqueous solutions, for instance, is a function of concentration, temperature, and this SiO₂:Na₂O molar ratio.

Quantitative Data for Solid Sodium Silicates

The following tables summarize the key physical properties of various solid forms of this compound.

Table 1: Physical Properties of Sodium Metasilicate (Na₂SiO₃)

| Property | Anhydrous | Pentahydrate | Nonahydrate |

| Molecular Formula | Na₂SiO₃ | Na₂SiO₃·5H₂O | Na₂SiO₃·9H₂O |

| Molecular Weight ( g/mol ) | 122.06 | 212.14 | 284.20 |

| Appearance | White granules or powder | White, crystalline solid | White, crystalline powder |

| Melting Point (°C) | 1089 | 72 | 40-48 |

| Density (g/cm³) | ~2.44 | - | - |

| Solubility in water | Highly soluble | Soluble in cold water | Soluble |

| pH (1% solution) | >12.5 | 12-13 | 12.5 ± 0.5 |

Table 2: Physical Properties of Sodium Orthosilicate and Pyrosilicate (Anhydrous)

| Property | Sodium Orthosilicate (Na₄SiO₄) | Sodium Pyrosilicate (Na₆Si₂O₇) |

| Molecular Formula | Na₄SiO₄ | Na₆Si₂O₇ |

| Molecular Weight ( g/mol ) | 184.04 | 306.10 |

| Appearance | White, flaky solid or powder | - |

| Melting Point (°C) | 1018 | - |

| Solubility in water | Soluble | - |

Note: Data for sodium pyrosilicate is less commonly available in standard chemical property databases.

Properties of Aqueous this compound Solutions (Water Glass)

Aqueous solutions of this compound are characterized by their SiO₂:Na₂O ratio, which typically ranges from 1.6 to 3.5 for most industrial applications. This ratio significantly influences the solution's properties.

Table 3: Properties of Aqueous this compound Solutions

| Property | Description |

| Appearance | Colorless, clear to viscous liquid. |

| Boiling Point | Varies with concentration, typically around 100°C for dilute solutions. |

| Density | Varies with concentration and temperature, typically between 1.35 - 1.50 g/cm³ for liquid forms. |

| pH | Highly alkaline, typically ranging from 11 to 13. |

| Viscosity | Increases with higher SiO₂:Na₂O ratio and concentration, and decreases with increasing temperature. |

Chemical Properties and Reactions

This compound solutions are stable in neutral and alkaline conditions. However, they undergo several important chemical reactions, which are fundamental to their applications.

Reaction with Acids

In acidic solutions, silicate ions react with hydrogen ions to form silicic acid (H₂SiO₃), which is unstable and polymerizes to form a hydrated silicon dioxide gel. Upon heating, this gel dehydrates to form silica gel, a hard, translucent substance widely used as a desiccant.

References

- 1. The effect of silicate ions on proliferation, osteogenic differentiation and cell signalling pathways (WNT and SHH) of bone marrow stromal cells - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. This compound nonahydrate | H18Na2O12Si | CID 61639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium orthosilicate - Wikipedia [en.wikipedia.org]

synthesis of sodium silicate from natural silica

An In-Depth Technical Guide on the Synthesis of Sodium Silicate from Natural Silica for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, commonly known as water glass, is a versatile compound with the general formula Na₂ₓSiᵧO₂ᵧ₊ₓ. It is a crucial precursor in numerous industrial and scientific applications, ranging from the manufacturing of detergents and adhesives to the synthesis of advanced materials like zeolites and mesoporous silica.[1][2] For researchers in drug development and biomaterials, this compound serves as an economical and effective silicon source for creating silica-based platforms for drug delivery, bone regeneration, and tissue engineering.[3][4]

The synthesis of this compound from natural sources is gaining significant attention due to its cost-effectiveness and alignment with sustainable practices. Abundant natural materials such as quartz sand, diatomaceous earth, and agricultural wastes like rice husk ash (RHA) can be transformed into high-purity this compound.[5] This guide provides a comprehensive technical overview of the primary synthesis methodologies, detailed experimental protocols, and a comparative analysis of process parameters. It further explores the application of the resulting this compound in biomedical fields, offering a valuable resource for professionals seeking to leverage this fundamental chemical in their research and development endeavors.

Natural Sources of Silica

The choice of natural silica source is critical as its physical and chemical properties, particularly its crystallinity and purity, dictate the most suitable synthesis method. The three most common sources are quartz sand, rice husk ash, and diatomaceous earth.

| Natural Source | Typical SiO₂ Content (%) | Key Characteristics |

| Quartz Sand | > 99% | Crystalline (quartz), low reactivity, requires high energy input for conversion. |

| Rice Husk Ash (RHA) | 85 - 95% | Amorphous, high reactivity, high surface area, considered a waste byproduct. |

| Diatomaceous Earth | ~ 86% | Amorphous (hydrated silica), porous structure from fossilized diatoms, high reactivity. |

Synthesis Methodologies

Two primary routes are employed for the : high-temperature fusion for crystalline sources and lower-temperature alkaline extraction for more reactive, amorphous sources.

High-Temperature Fusion (Dry Process)

This method is necessary for converting highly stable crystalline silica, such as quartz sand, into this compound. It involves the solid-state reaction between silica and a sodium alkali, typically sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), at temperatures exceeding 1000°C. The high thermal energy overcomes the lattice energy of the crystalline silica, allowing the reaction to proceed.

The fundamental reaction when using sodium carbonate is: SiO₂ + Na₂CO₃ → Na₂SiO₃ + CO₂

Experimental Protocol: Fusion of Quartz Sand with Sodium Carbonate

-

Raw Material Preparation: High-purity quartz sand (SiO₂ > 99%) is washed and dried.

-

Mixing: The quartz sand is intimately mixed with anhydrous sodium carbonate. A typical weight ratio is 55:45 of quartz sand to sodium carbonate.

-

Fusion: The mixture is placed in a high-temperature furnace or kiln. The temperature is ramped up to 1200-1500°C and held for 2-50 hours, depending on the scale and desired modulus. During this stage, carbon dioxide is evolved as the silicate forms.

-

Cooling: The molten this compound is discharged from the furnace and cooled to form a solid, glassy material known as "cullet".

-

Dissolution: The solid cullet is dissolved in hot water or steam under pressure to produce the final aqueous this compound solution. The concentration is adjusted as required.

Alkaline Extraction (Hydrothermal / Wet Process)

This method is highly effective for amorphous and reactive silica sources like RHA and diatomaceous earth. The high surface area and disordered structure of these materials allow for dissolution in a strong alkaline solution (typically NaOH) at significantly lower temperatures (80-200°C) than the fusion process. The reaction can be performed at atmospheric pressure or under elevated pressure in an autoclave for faster kinetics.

The simplified reaction is: SiO₂ + 2NaOH → Na₂SiO₃ + H₂O

Experimental Protocol: Extraction from Rice Husk Ash (RHA)

-

Raw Material Preparation: Rice husks are combusted in a controlled manner (e.g., 600-700°C for 5 hours) to produce amorphous RHA. Optional acid leaching can be performed to remove metallic impurities.

-

Reaction: A specific amount of RHA (e.g., 5 g) is added to a sodium hydroxide solution (e.g., 1.25x10⁻³ M to 4 M) in a glass reactor.

-

Digestion: The mixture is heated to a target temperature (e.g., 80-120°C) and stirred continuously for a set duration (e.g., 1-4 hours). A reflux condenser is often used to prevent the evaporation of water.

-

Filtration: After the reaction is complete, the hot mixture is filtered to separate the resulting this compound solution (filtrate) from the unreacted RHA, carbon, and other insoluble impurities (residue).

-

Concentration: The clear filtrate can be used directly or concentrated by gentle heating to achieve the desired density and viscosity.

Comparative Analysis of Synthesis Parameters

The operational parameters for each synthesis method can be optimized to control the properties of the final this compound product, such as the SiO₂/Na₂O ratio (modulus), purity, and concentration.

Table 1: Comparison of High-Temperature Fusion Protocols

| Silica Source | Alkali | Temp (°C) | Time (hr) | Reactant Ratio (wt) | Product SiO₂/Na₂O Ratio (mol) | Purity (%) | Citation |

|---|---|---|---|---|---|---|---|

| Quartz Sand | Na₂CO₃ | 1200 | 2 | Sand:Alkali = 55:45 | Not specified | 99.99 (as silica precipitate) | |

| Quartz Sand | Na₂CO₃ | 1300 | 50 | Sand:Alkali = 1.7:1 | 3.0 | Not specified | |

| Quartz Sand | NaOH | 400 | 0.5 | 4 M NaOH | Not specified | 97.17 (yield) |

| Silica Sand | NaOH/Na₂CO₃ | 300 | 1 | (1:4:0.75 mol ratio Si:Na:H₂O) | 0.58 | Not specified | |

Table 2: Comparison of Alkaline Extraction (Hydrothermal) Protocols

| Silica Source | NaOH Conc. (M) | Temp (°C) | Time (hr) | Pressure | Product SiO₂/Na₂O Ratio (mol) | Notes | Citation |

|---|---|---|---|---|---|---|---|

| Rice Husk Ash | 1.25x10⁻³ | 80 | 1 | Atmospheric | Not specified | Reflux process | |

| Rice Husk Ash | 3 | 80 | 3 | Atmospheric | Not specified | Optimized for geopolymer activator | |

| Waste Glass/RHA | 3 - 5 | 150 - 200 | 4 | Not specified | 1.89 - 2.45 | Stirred in Erlenmeyer flask |

| Quartz Sand | 10-50% (wt) | 150 - 300 | Not specified | Saturated Steam | 2.9 - 3.6 | Requires cristobalite phase silica | |

Applications in Research and Drug Development

This compound produced from natural sources is a cost-effective alternative to organometallic precursors like tetraethyl orthosilicate (TEOS) for synthesizing advanced silica-based materials.

Precursor for Silica Nanoparticles (SiNPs) in Drug Delivery

This compound is widely used to synthesize SiNPs via the sol-gel method. The process typically involves the controlled acidification of the this compound solution, which initiates the polymerization of silicic acid to form a silica gel, followed by particle formation. These SiNPs offer high surface area, tunable pore sizes, and excellent biocompatibility, making them ideal carriers for therapeutic agents.

Component in Biomaterials for Bone Regeneration

Soluble silicate ions released from this compound-derived materials have been shown to stimulate osteogenesis. This makes it a valuable component in bioactive glasses and coatings for orthopedic implants. The silicate ions can promote the differentiation of mesenchymal stem cells into osteoblasts and enhance the formation of a bone-like apatite layer on implant surfaces, improving osseointegration.

References

An In-Depth Technical Guide to the Structure and Speciation of Sodium Silicate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium silicate solutions, often referred to as waterglass, are aqueous solutions of sodium oxide (Na₂O) and silica (SiO₂). The composition of these solutions is typically defined by the weight ratio or molar ratio of SiO₂ to Na₂O. This ratio, along with the total solids concentration, pH, and temperature, critically governs the distribution of silicate species in the solution. Understanding the complex equilibria between monomeric, oligomeric, and polymeric silicate species is paramount for applications ranging from materials science and catalysis to drug delivery and formulation, where the reactivity and physical properties of the silicate solution are of utmost importance. This technical guide provides a comprehensive overview of the structure and speciation of this compound solutions, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

The Structure of Silicate Species in Solution

In aqueous solutions, this compound exists as a dynamic equilibrium of various silicate anions. The fundamental building block is the tetrahedral orthosilicate anion, [SiO₄]⁴⁻. These tetrahedra can link together by sharing oxygen atoms to form a wide array of species, from simple monomers and dimers to complex polymers and colloidal particles. The connectivity of the silicon atoms is described using the Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a given silicon tetrahedron to other tetrahedra.

-

Q⁰ : Monomeric silicate species (isolated tetrahedra), such as Si(OH)₄ and its deprotonated forms.

-

Q¹ : End-groups in a silicate chain or dimer.

-

Q² : Middle groups in a linear chain or cyclic species.

-

Q³ : Branching points in a silicate network.

-

Q⁴ : Fully cross-linked silica, forming the core of colloidal particles.

The distribution of these Qⁿ species is highly dependent on the SiO₂/Na₂O ratio, concentration, pH, and temperature of the solution. Generally, at lower SiO₂/Na₂O ratios and lower concentrations, the equilibrium favors smaller, less polymerized species (Q⁰, Q¹). As the SiO₂/Na₂O ratio and concentration increase, the degree of polymerization increases, leading to a higher proportion of more condensed species (Q², Q³, Q⁴) and the formation of colloidal silica particles.[1]

Factors Influencing Silicate Speciation

SiO₂/Na₂O Molar Ratio

The molar ratio of SiO₂ to Na₂O is the most significant factor determining the speciation in a this compound solution.[1]

-

Low Ratio (Alkaline): Solutions with a low SiO₂/Na₂O ratio are more alkaline and are dominated by monomers (Q⁰) and small oligomers like dimers (Q¹).

-

High Ratio (Neutral): As the ratio increases, the solution becomes less alkaline, and the equilibrium shifts towards the formation of larger, more complex polymeric and colloidal species (Q², Q³, Q⁴).

Concentration

The concentration of total solids in the solution also plays a crucial role.

-

Dilute Solutions: In dilute solutions, hydrolysis is favored, leading to a higher proportion of monomeric and dimeric species. For instance, the relative proportion of Q⁰ species can increase from 2.5% to approximately 8% upon significant dilution.[2]

-

Concentrated Solutions: In concentrated solutions, condensation reactions are more prevalent, resulting in a higher degree of polymerization and the presence of larger silicate structures.[1][3]

pH

The pH of the solution is intrinsically linked to the SiO₂/Na₂O ratio and concentration. The rate of polymerization is at a maximum around pH 8 and decreases at higher and lower pH values. Acidification of an alkaline this compound solution initiates gelation by neutralizing the silicate anions and promoting the formation of silanol groups (Si-OH), which then condense to form siloxane bridges (Si-O-Si), leading to a three-dimensional gel network.

Temperature

Temperature affects the kinetics of the hydrolysis and condensation reactions. An increase in temperature generally accelerates the rate of polymerization and gelation.

Quantitative Analysis of Silicate Speciation

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of silicate species in solution. The chemical shift of the ²⁹Si nucleus is sensitive to its local electronic environment, allowing for the differentiation and quantification of the various Qⁿ species.

Table 1: Typical ²⁹Si NMR Chemical Shifts for Silicate Species (Qⁿ) in Aqueous Solution

| Silicate Species (Qⁿ notation) | Description | Typical Chemical Shift Range (ppm vs. TMS) |

| Q⁰ | Monomer | -68 to -72 |

| Q¹ | Dimer / End-group | -78 to -82 |

| Q² | Middle-group (linear/cyclic) | -86 to -90 |

| Q³ | Branching-group | -95 to -99 |

| Q⁴ | Cross-linking group (colloidal) | -104 to -112 |

Note: The exact chemical shifts can vary depending on the specific solution conditions (concentration, pH, counter-ions).

Table 2: Quantitative Distribution of Silicate Species as a Function of SiO₂/Na₂O Molar Ratio in Concentrated Solutions

| SiO₂/Na₂O Molar Ratio | Q⁰ (%) | Q¹ (%) | Q² (%) | Q³ (%) | Q⁴ (%) |

| 2.0 | 10 | 35 | 40 | 10 | 5 |

| 3.3 | 2 | 15 | 38 | 30 | 15 |

| 3.9 | <1 | 8 | 25 | 42 | 25 |

Data is illustrative and compiled from trends reported in the literature. Actual values can vary with concentration and analytical conditions.

Experimental Protocols

Quantitative ²⁹Si NMR Spectroscopy

Objective: To determine the relative abundance of different silicate species (Qⁿ) in a this compound solution.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound solution.

-

If necessary, dilute the sample with deionized water to a suitable concentration for NMR analysis. For highly viscous samples, dilution may be essential.

-

To ensure quantitative results, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the long spin-lattice relaxation times (T₁) of the ²⁹Si nuclei. A typical concentration is 5-10 mM.

-

Transfer the solution to a 5 mm or 10 mm NMR tube. For samples with low silicon concentration, a larger diameter tube can improve the signal-to-noise ratio.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ²⁹Si frequency.

-

Reference the chemical shifts to an external standard, such as tetramethylsilane (TMS).

-

-

Data Acquisition:

-

Acquire the ²⁹Si NMR spectrum using a single-pulse experiment.

-

To ensure the signal is fully relaxed between pulses for accurate quantification, the repetition delay should be at least 5 times the longest T₁ of the silicon species in the sample. This can be in the order of 20 seconds or more.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the areas of the peaks corresponding to the different Qⁿ species. The relative percentage of each species is calculated by dividing the integral of its corresponding peak by the total integral of all silicon signals.

-

Small-Angle X-ray Scattering (SAXS) for Particle Size Analysis

Objective: To determine the size distribution of colloidal silica particles in a this compound solution.

Methodology:

-

Sample Preparation:

-

The this compound solution should be sufficiently dilute to avoid multiple scattering effects.

-

The sample is loaded into a capillary tube or a sample cell with thin, X-ray transparent windows (e.g., mica or Kapton).

-

-

SAXS Instrument Setup:

-

A SAXS instrument with a well-collimated X-ray beam (typically Cu Kα radiation) and a 2D detector is used.

-

The sample-to-detector distance is calibrated using a standard material (e.g., silver behenate).

-

-

Data Acquisition:

-

Acquire the scattering pattern of the this compound solution.

-

Acquire a background scattering pattern of the empty sample holder and the solvent (water).

-

-

Data Processing and Analysis:

-

Subtract the background scattering from the sample scattering to obtain the net scattering intensity of the silica particles.

-

The 1D scattering profile (intensity vs. scattering vector, q) is obtained by radial averaging of the 2D detector image.

-

The particle size distribution can be determined by fitting the scattering data to a model of spherical particles with a certain size distribution (e.g., log-normal or Gaussian distribution). The scattered intensity I(q) for a polydisperse system of spherical particles can be modeled as: I(q) = N ∫ P(q, R) D(R) dR where N is the number of particles, P(q, R) is the form factor of a sphere of radius R, and D(R) is the particle size distribution function.

-

Potentiometric Titration for Na₂O and SiO₂ Content

Objective: To determine the concentration of sodium oxide (Na₂O) and silica (SiO₂) in a this compound solution.

Methodology:

-

Reagents:

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M).

-

Sodium fluoride (NaF), solid.

-

Deionized water.

-

-

Procedure:

-

Accurately weigh a sample of the this compound solution into a beaker and dilute with deionized water.

-

Titration for Na₂O: Titrate the solution with the standardized HCl solution using a pH meter to monitor the potential. The first equivalence point corresponds to the neutralization of the free Na₂O. The reaction is: Na₂O + 2HCl → 2NaCl + H₂O.

-

Titration for SiO₂: After the first equivalence point, add a known amount of solid NaF to the solution. The fluoride ions react with the silicic acid to release hydroxide ions in a stoichiometric manner: Si(OH)₄ + 6NaF → Na₂SiF₆ + 4NaOH.

-

Continue the titration with the standardized HCl solution. The second equivalence point corresponds to the neutralization of the NaOH released, which is equivalent to the amount of SiO₂ present.

-

-

Calculations:

-

The amount of Na₂O is calculated from the volume of HCl used to reach the first equivalence point.

-

The amount of SiO₂ is calculated from the volume of HCl used between the first and second equivalence points.

-

Visualizing Equilibria and Workflows

Silicate Speciation Equilibrium

The following diagram illustrates the dynamic equilibrium between different silicate species in solution, influenced by the SiO₂/Na₂O ratio and concentration.

Caption: Equilibrium between silicate species in this compound solutions.

Experimental Workflow for Characterization

This diagram outlines the typical experimental workflow for the comprehensive characterization of a this compound solution.

Caption: Workflow for the characterization of this compound solutions.

Conclusion

The structure and speciation of this compound solutions are governed by a complex interplay of the SiO₂/Na₂O ratio, concentration, pH, and temperature. A thorough understanding of these parameters and their impact on the distribution of silicate species is essential for the effective utilization of this compound in various scientific and industrial applications. The analytical techniques outlined in this guide, particularly ²⁹Si NMR spectroscopy, provide powerful tools for the quantitative characterization of these solutions, enabling precise control over their properties and performance. The provided diagrams offer a visual representation of the fundamental principles and experimental approaches for studying these versatile inorganic solutions.

References

An In-depth Technical Guide to the Core Mechanism of Sodium Silicate Gelation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gelation mechanism of sodium silicate, a process of significant interest across various scientific and industrial fields, including drug delivery, tissue engineering, and material science. The guide details the underlying chemical principles, influencing factors, and experimental methodologies crucial for controlling and characterizing the sol-gel transition.

The Chemistry of this compound Gelation

This compound solutions, commonly known as waterglass, are complex aqueous systems containing various silicate species in dynamic equilibrium. These species range from monomers and oligomers to colloidal particles.[1] The gelation of this compound is a multi-stage process initiated by a change in conditions, typically a reduction in pH, which triggers a series of hydrolysis and condensation reactions.[2][3]

The fundamental steps of gelation can be summarized as follows:

-

Hydrolysis: In an acidic or near-neutral environment, silicate esters (if present) or, more commonly, the silicate species in the this compound solution undergo hydrolysis to form silicic acid (Si(OH)₄) and silanol groups (Si-OH).[2][4]

-

Condensation (Polymerization): The newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bridges (Si-O-Si). This process releases water or alcohol and leads to the formation of larger silicate oligomers and particles. This polymerization can be catalyzed by either acids or bases.

-

Particle Growth and Aggregation: The silicate particles continue to grow in size. Depending on the conditions, these primary particles can then aggregate to form chains and clusters.

-

Gel Network Formation: As the aggregation process continues, a three-dimensional network of interconnected silica particles is formed, spanning the entire volume of the liquid. This interconnected structure immobilizes the solvent within its pores, resulting in the formation of a solid-like gel. The point at which this continuous network forms is known as the gel point.

Key Factors Influencing Gelation

The kinetics of this compound gelation and the properties of the resulting gel are highly sensitive to several experimental parameters. Understanding and controlling these factors is critical for tailoring the gel for specific applications.

-

pH: The pH of the solution is arguably the most critical factor governing gelation. The rate of condensation is slowest at a pH of around 2-3, which is the isoelectric point of silica. Gelation is typically catalyzed by either acidic or basic conditions. In acidic environments (pH < 2), the gelation is rapid. In the neutral to slightly alkaline region (pH 5-8), the gelation rate is also high. In highly alkaline solutions (pH > 11), the silicate particles are highly charged and repel each other, leading to stable sols and very long gelation times.

-

This compound Concentration: Higher concentrations of this compound lead to a greater availability of reactive silicate species, which increases the probability of collisions and subsequent condensation reactions. This results in a faster gelation time.

-

Temperature: Increasing the temperature generally accelerates the rates of both hydrolysis and condensation reactions, leading to a shorter gelation time. However, temperature can also affect the solubility of silica and the final structure of the gel.

-

Presence of Salts and Divalent Ions: The addition of salts can influence the ionic strength of the solution, which in turn affects the electrostatic repulsion between silicate particles. Increased ionic strength can screen the surface charges, promoting aggregation and accelerating gelation. Divalent cations like Ca²⁺ and Mg²⁺ are particularly effective at accelerating gelation and increasing the strength of the resulting gel.

-

SiO₂/Na₂O Molar Ratio: The molar ratio of silica (SiO₂) to sodium oxide (Na₂O) in the initial this compound solution determines its alkalinity and the distribution of silicate species. A higher ratio generally leads to faster gelation.

Quantitative Data on Gelation Parameters

The following tables summarize quantitative data from various studies on the influence of key parameters on the gelation time of this compound.

Table 1: Effect of pH and this compound Concentration on Gelation Time

| This compound Conc. (wt%) | pH | Gelation Time (minutes) | Reference |

| 3 | 8.70 | 1 | |

| 4.5 | 10.30 | ~3000 | |

| 4.5 | 10.40 | ~6000 | |

| 5 | 10.7 | ~3000 | |

| 6 | 10.20 | 1 | |

| 15 - 50 | 2 - 11 | Variable (can be tuned to ~10 min) |

Table 2: Effect of Divalent Cations on Gelation Time

| This compound Conc. (wt%) | pH | Cation | Cation Conc. (M) | Gelation Time (hours) | Reference |

| 5 | 10.7 | None | 0 | ~50 | |

| 4.5 | 10.30 | Ca²⁺ | 0.0165 | ~10 | |

| 4.5 | 10.30 | Mg²⁺ | 0.0165 | ~20 | |

| 4.5 | 10.30 | Ca²⁺ + Mg²⁺ | 0.00825 each | ~5 |

Table 3: Effect of Temperature on Gel Strength

| This compound Conc. (wt%) | pH | Temperature (°C) | Maximum Gel Strength (Pa) | Reference |

| 4.5 | 10.30 | 20 | ~1400 | |

| 4.5 | 10.30 | 50 | ~850 | |

| 4.5 | 10.30 | 80 | ~950 |

Experimental Protocols

Detailed methodologies are essential for reproducible research in the field of this compound gelation. The following are protocols for key experiments.

4.1. Measurement of Gelation Time

-

Tube Inversion Method: This is a simple and widely used qualitative method.

-

Prepare the this compound solution with the desired concentration and additives in a series of vials.

-

Initiate gelation by adding an acid or other gelling agent and start a timer.

-

At regular intervals, invert the vials.

-

The gelation time is recorded as the point at which the solution no longer flows upon inversion.

-

-

Viscosity Measurement: This quantitative method tracks the change in viscosity over time.

-

Place the reacting solution in a rheometer with a suitable geometry (e.g., cone and plate).

-

Monitor the viscosity at a constant shear rate and temperature.

-

The gelation time is often defined as the point where there is a sharp increase in viscosity, or where the viscosity deviates from linearity.

-

-

UV-Vis Spectroscopy: This method can be used to monitor the aggregation of silica particles.

-

Place the reacting solution in a cuvette in a UV-Vis spectrophotometer.

-

Measure the absorbance at a fixed wavelength (e.g., 400 nm) over time.

-

The onset of gelation can be identified as the point where the absorbance starts to plateau, indicating the formation of a light-scattering network.

-

4.2. Characterization of Gel Structure

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the gel's surface morphology.

-

The gel is typically freeze-dried or critically point dried to remove the solvent without collapsing the structure.

-

The dried gel is then coated with a conductive material (e.g., gold or carbon).

-

The sample is imaged in the SEM to visualize the pore structure and particle morphology.

-

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the chemical bonds present in the gel.

-

A small amount of the dried gel is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory.

-

The FTIR spectrum is recorded.

-

The presence of Si-O-Si and Si-OH bonds can be confirmed by their characteristic absorption peaks.

-

-

X-ray Diffraction (XRD): Determines the crystalline or amorphous nature of the silica gel.

-

A powdered sample of the dried gel is placed in the XRD instrument.

-

The diffraction pattern is recorded.

-

A broad hump in the pattern indicates an amorphous structure, which is typical for silica gels.

-

Visualization of Mechanisms and Workflows

Diagram 1: Signaling Pathway of this compound Gelation

References

- 1. A review of this compound solutions: Structure, gelation, and syneresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-derived aerogels: effect of processing parameters on their applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09793D [pubs.rsc.org]

- 3. byjus.com [byjus.com]

- 4. Silicate based hydrogels for tissue engineering and drug delivery applications [dspace.library.uvic.ca]

The Enduring Legacy of Waterglass: A Technical Chronicle of its History and Discovery

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and synthesis of sodium silicate, colloquially known as waterglass, has been released. This whitepaper offers an in-depth exploration for researchers, scientists, and drug development professionals, charting the course from its alchemical origins to its modern industrial production.

The guide meticulously chronicles the early observations of soluble silicates by 16th and 17th-century alchemists, culminating in the pioneering work of Johann Nepomuk von Fuchs in 1818, who is credited with the first systematic preparation of waterglass as it is understood today. The paper delves into the historical experimental protocols, offering a rare glimpse into 19th-century chemical synthesis.

A significant portion of the whitepaper is dedicated to the evolution of this compound production, providing a detailed comparative analysis of the historical methods and the two primary modern industrial processes: the furnace process and the hydrothermal process. Quantitative data on reaction conditions, raw materials, and product specifications are summarized in clearly structured tables to facilitate understanding and comparison.

Furthermore, the guide outlines the analytical techniques employed over the centuries to characterize waterglass, from the gravimetric methods of the 19th century to modern titrimetric and colorimetric analyses. This historical perspective on analytical chemistry provides valuable context for today's researchers.

In keeping with the technical focus for its intended audience, the whitepaper includes detailed diagrams generated using the DOT language to illustrate key processes. These visualizations include a timeline of the discovery of waterglass, the presumed experimental setup for von Fuchs's historical synthesis, and flowcharts of the modern furnace and hydrothermal production methods.

A Glimpse into the Past: The Dawn of Soluble Silicates

The story of waterglass begins not in a modern laboratory, but in the annals of European alchemy. As early as the 16th century, alchemists observed the peculiar properties of soluble silicates. Giambattista della Porta, in 1567, noted that "tartari salis" (potassium bitartrate) could lower the melting point of "crystallum" (quartz).[1] Other early mentions are attributed to figures like Basil Valentine (1520) and Agricola (1550).[1]

In the mid-17th century, Jan Baptist van Helmont documented the creation of a soluble substance by melting sand with an excess of alkali.[1] Around the same time, Johann Rudolf Glauber synthesized potassium silicate, which he termed "liquor silicum."[1]

However, it was the systematic investigations of German chemist and mineralogist Johann Nepomuk von Fuchs in 1818 that are widely recognized as the formal discovery of "waterglass" in its modern sense.[2] His work, detailed in publications such as "Bereitung, Eigenschaften und Nutzanwendung des Wasserglases" (Preparation, Properties, and Practical Application of Water Glass), laid the groundwork for its industrial production and diverse applications. The first industrial applications of this compound began in the second half of the 1800s in both Europe and the United States.

From Historical Synthesis to Modern Production: A Technical Evolution

The production of this compound has undergone a significant transformation from the small-scale laboratory preparations of the 19th century to the large-scale industrial processes of today.

The Historical Method of von Fuchs

Modern Industrial Production

Today, two primary methods dominate the industrial production of this compound: the furnace process and the hydrothermal process.

The Furnace Process: This method involves the high-temperature fusion of high-purity silica sand (SiO₂) and soda ash (Na₂CO₃) in a furnace. The molten mixture, known as "cullet," is then dissolved in water under pressure to produce the final this compound solution.

The Hydrothermal Process: In this method, silica sand is reacted directly with a caustic soda (NaOH) solution in a high-pressure autoclave. This process yields a this compound solution directly without the initial high-temperature fusion step.

Quantitative Comparison of Production Methods

The following tables summarize the key quantitative parameters for the historical and modern production methods of this compound.

Table 1: Raw Materials for this compound Production

| Method | Primary Silica Source | Primary Alkali Source |

| Historical (von Fuchs) | Quartz, Sand | Potash (K₂CO₃), Soda Ash (Na₂CO₃) |

| Modern Furnace Process | High-purity silica sand | Soda Ash (Na₂CO₃) |

| Modern Hydrothermal Process | Silica Sand | Caustic Soda (NaOH) |

Table 2: Reaction Conditions for this compound Production

| Method | Temperature | Pressure | Key Equipment |

| Historical (von Fuchs) | High (likely >1000°C for fusion) | Atmospheric | Crucible, Furnace |

| Modern Furnace Process | 1100 - 1400°C | Atmospheric | Furnace, Dissolver |

| Modern Hydrothermal Process | 150 - 250°C | High (up to 20 bar) | Autoclave |

Table 3: Product Specifications of Commercial this compound

| Parameter | Typical Range |

| SiO₂:Na₂O Weight Ratio | 1.6 to 3.75 |

| Appearance | Colorless, viscous liquid or white powder |

| pH (1% solution) | 11.0 - 13.5 |

Characterization Through the Ages: The Analysis of Waterglass

The methods for analyzing the composition of this compound have evolved alongside the broader field of analytical chemistry.

Table 4: Analytical Methods for this compound Characterization

| Era | Primary Analytical Technique | Key Determinations |

| 19th Century | Gravimetric Analysis: Pioneered by chemists like Torbern Bergman, this involved the precipitation of silica from an acidic solution, followed by filtration, drying, and weighing. | Determination of silica (SiO₂) content. |

| 20th Century to Present | Titrimetric Methods: Acid-base titrations are used to determine the sodium oxide (Na₂O) content. | Determination of Na₂O content and calculation of the SiO₂:Na₂O ratio. |

| Modern Era | Colorimetric/Spectrophotometric Methods: The silicomolybdate method is a common colorimetric technique for determining silica concentration. | Precise determination of low concentrations of silica. |

This in-depth technical guide provides a valuable resource for professionals in the chemical and pharmaceutical sciences, offering a detailed historical and technical overview of a compound that, despite its long history, remains a vital component in numerous modern applications.

References

The Synthesis of Silica Nanoparticles from Sodium Silicate: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The use of sodium silicate as a precursor for the synthesis of silica nanoparticles (SiNPs) presents a cost-effective and scalable alternative to traditional alkoxide precursors like tetraethyl orthosilicate (TEOS). This technical guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and the influence of key process parameters on the final nanoparticle characteristics. The information is tailored for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of SiNPs for various applications, including drug delivery, diagnostics, and regenerative medicine.[1]

Introduction to Silica Nanoparticles and the Role of this compound

Silica nanoparticles have garnered significant attention in the biomedical field due to their tunable particle size, high surface area, porous structure, and general biocompatibility.[1] These properties make them excellent candidates for use as drug delivery systems, enabling targeted and controlled release of therapeutic agents.[1][2] The synthesis of SiNPs from this compound is an economically viable approach, as this compound is derived from abundant and inexpensive raw materials.[3] This guide will delve into the core synthesis techniques: the sol-gel method, precipitation, and carbonation.

Synthesis Methodologies

Sol-Gel Method

The sol-gel process is a versatile and widely used method for producing monodispersed silica nanoparticles with a narrow size distribution under mild conditions. The process involves the hydrolysis of the silicate precursor to form a "sol" (a colloidal suspension of solid particles in a liquid) and subsequent condensation to form a "gel" (a three-dimensional solid network).

A common sol-gel approach involves the use of an alkaline catalyst, such as ammonia, in an alcohol-water medium.

-

Preparation of this compound Solution: A solution of this compound is prepared by dissolving it in deionized water. For example, 1 ml of this compound (containing approximately 8% Na₂O and 28% SiO₂) can be added to 15 ml of deionized water.

-

Preparation of Reaction Medium: A second solution is prepared by mixing an alcohol, such as ethanol, with an ammonia solution. A typical mixture might consist of 90 ml of ammonia and 30 ml of ethanol.

-

Reaction Initiation: The prepared this compound solution is added dropwise to the ammonia-ethanol mixture under constant stirring.

-

Aging: The resulting sol is aged for a specific period, for instance, 1 hour, to allow for the completion of the condensation and growth of the nanoparticles.

-

Purification: The formed silica nanoparticles are then separated from the reaction medium by centrifugation and washed multiple times with deionized water to remove any unreacted precursors and byproducts.

-

Drying: The purified nanoparticles are finally dried to obtain a fine powder.

References

An In-Depth Technical Guide to the Solubility and pH of Aqueous Sodium Silicate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and pH of aqueous sodium silicate solutions. This compound, also known as waterglass, is a versatile compound with a wide range of applications in industrial processes and, increasingly, in biomedical fields such as drug delivery and tissue engineering. A thorough understanding of its aqueous chemistry, particularly its solubility and pH characteristics, is crucial for its effective and safe utilization.

This document details the influence of key parameters—namely the silica to sodium oxide ratio (SiO₂:Na₂O), concentration, and temperature—on the solubility and pH of this compound solutions. It also provides detailed experimental protocols for the accurate determination of these properties and visual diagrams to elucidate the underlying chemical principles and experimental workflows.

Core Principles: Solubility and pH of this compound

Aqueous this compound solutions are complex systems characterized by a dynamic equilibrium between various silicate species. The general formula for this compound is (Na₂O)ₓ·(SiO₂)ᵧ. In an aqueous environment, this compound dissolves and hydrolyzes to form a highly alkaline solution. The alkalinity is a result of the reaction of the silicate anion with water to produce hydroxide ions (OH⁻).

The SiO₂:Na₂O molar ratio is a critical parameter that dictates the properties of the this compound solution. A higher ratio indicates a higher proportion of silica to sodium oxide, which generally leads to lower solubility and reduced alkalinity.[1] Conversely, solutions with a lower SiO₂:Na₂O ratio are more alkaline and typically exhibit higher solubility.[1] In industrial applications, the weight ratio is often used and can be converted to a molar ratio by multiplying by 1.032.[2] Grades with a weight ratio below 2.85:1 are classified as alkaline, while those with a higher ratio are considered neutral.[2]

The pH of this compound solutions is inherently alkaline, typically ranging from 11 to 13.[3] This high pH is a result of the hydrolysis of the silicate ions. The pH is also dependent on the concentration of the this compound solution; as the concentration increases, the pH generally rises.

The solubility of this compound is influenced by several factors including the SiO₂:Na₂O ratio, temperature, and the pH of the solution. The dissolution of amorphous silica, a key component of these solutions, increases dramatically at a pH above 8. Temperature also plays a significant role, with higher temperatures generally increasing the rate of dissolution.

Quantitative Data on Solubility and pH

The following tables summarize the quantitative data on the solubility and pH of aqueous this compound solutions based on available technical literature.

Table 1: Solubility of Amorphous Silica as a Function of pH and Temperature

| pH | Solubility of Amorphous Silica at 25°C (ppm SiO₂) | Solubility of Amorphous Silica at 90°C (ppm SiO₂) |

| 7 | ~120 | ~380 |

| 8 | ~120 | ~380 |

| 9 | ~150 | ~450 |

| 10 | ~450 | ~1000 |

| 10.5 | ~1000 | ~2000 |

| 11 | >2000 | >4000 |

Note: This data is derived from graphical representations of amorphous silica solubility and provides an approximation of the dissolved silica concentration. The exact solubility of a specific this compound solution will also depend on its SiO₂:Na₂O ratio.

Table 2: pH of Aqueous this compound Solutions

| Product/Solution Description | SiO₂:Na₂O Molar Ratio | Concentration (% w/w) | Typical pH Range |

| This compound Solution | 2.6 - 3.2 (weight) | 30 - 60 | 11 - 13 |

| This compound Liquid | Not Specified | Not Specified | 12.5+ |

| This compound Solution (PQ Corporation) | Not Specified | Not Specified | 11 - 12 |

| This compound, ~37% | Not Specified | ~37 | 12.5 |

| This compound (synthesized from soda-lime glass with 3M NaOH) | ~2.0 (weight) | Not Specified | ~12.8 |

| This compound (synthesized from soda-lime glass with 4M NaOH) | ~2.27 (weight) | Not Specified | ~13.1 |

| This compound (synthesized from soda-lime glass with 5M NaOH) | Not Specified | Not Specified | ~13.3 |

Note: The data in this table is compiled from various safety data sheets and research articles. The exact pH can vary between batches and manufacturers.

Experimental Protocols

Accurate determination of the solubility and pH of this compound solutions requires specific experimental procedures, particularly due to their high alkalinity and complex chemistry.

Protocol for Determination of Solubility (as Dissolved Silica)

The solubility of this compound solutions is typically determined by measuring the concentration of dissolved silica. The following protocol is based on the colorimetric silicomolybdate method.

Objective: To determine the concentration of dissolved silica in an aqueous this compound solution.

Materials:

-

This compound solution (sample)

-

Deionized water

-

Ammonium molybdate solution

-

Oxalic acid solution

-

Ascorbic acid solution (reducing agent)

-

Silica standard solution (for calibration)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately dilute a known volume of the this compound solution with deionized water to bring the expected silica concentration within the working range of the spectrophotometer. A significant dilution is necessary due to the high concentration of silica in most commercial solutions.

-

Acidification and Complexation: To a known volume of the diluted sample, add ammonium molybdate solution in an acidic medium. This reaction forms yellow silicomolybdic acid.

-

Interference Removal: Add oxalic acid solution to the mixture. This step is crucial to destroy any phosphomolybdate complexes that may have formed, as phosphate is a common interference in this method.

-

Reduction to Molybdenum Blue: Add ascorbic acid solution to reduce the yellow silicomolybdic acid to a intensely colored molybdenum blue complex.

-

Spectrophotometric Measurement: Allow the color to develop for a specified time, then measure the absorbance of the solution at a wavelength of approximately 810 nm using a UV-Vis spectrophotometer.

-

Calibration Curve: Prepare a series of silica standards of known concentrations and follow steps 2-5 to generate a calibration curve of absorbance versus silica concentration.

-

Calculation: Determine the silica concentration in the diluted sample from the calibration curve and then calculate the original concentration in the undiluted this compound solution, accounting for the dilution factor.

Protocol for pH Measurement of Highly Alkaline Solutions

Standard pH measurement procedures need to be adapted for highly alkaline solutions like this compound to account for the "alkali error" of the pH electrode.

Objective: To accurately measure the pH of a concentrated aqueous this compound solution.

Materials:

-

This compound solution (sample)

-

pH meter with a glass electrode and a temperature probe

-

Standard pH buffer solutions (e.g., pH 7, 10, and 12/13)

-

High-alkalinity calibration standards (e.g., 0.01 M, 0.1 M NaOH solutions)

-

Deionized water

-

Beakers and magnetic stirrer

Procedure:

-

Electrode Selection and Preparation: Use a high-quality pH electrode designed for use in high pH environments. Ensure the electrode is clean and properly filled with the appropriate electrolyte solution.

-

Two-Point or Multi-Point Calibration (Standard Buffers): Perform a standard calibration of the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pH of the sample (e.g., pH 7, 10, and 12 or 13).

-

High-Alkalinity Calibration (for improved accuracy): For highly accurate measurements, perform a calibration using a series of solutions with known high pH values, such as freshly prepared sodium hydroxide solutions of varying concentrations. This helps to correct for the non-ideal response of the glass electrode in highly alkaline conditions (alkali error).

-

Sample Measurement: a. Rinse the electrode thoroughly with deionized water and gently blot dry. b. Place the electrode in the this compound solution. c. Ensure the sample is being gently and consistently stirred to ensure homogeneity. d. Allow the pH reading to stabilize before recording the value. In highly concentrated or viscous solutions, stabilization may take several minutes.

-

Post-Measurement Care: After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.

Visualizing Chemical Equilibria and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical processes and experimental procedures discussed in this guide.

Caption: Chemical equilibria of this compound in aqueous solution.

Caption: Experimental workflow for solubility and pH analysis.

Conclusion

The solubility and pH of aqueous this compound solutions are governed by a complex interplay of the SiO₂:Na₂O ratio, concentration, and temperature. These solutions are characteristically alkaline, with their properties being highly tunable, which contributes to their wide utility. For researchers, scientists, and drug development professionals, a precise understanding and the ability to accurately measure these parameters are paramount for both application development and quality control. The data and protocols provided in this guide serve as a foundational resource for working with these versatile and important inorganic compounds.

References

An In-depth Technical Guide to the Molecular Structure of Different Sodium Silicate Grades

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of various sodium silicate grades, with a focus on their speciation in aqueous solutions and the analytical techniques used for their characterization. The information is tailored for professionals in research and development who require a deep understanding of silicate chemistry.

Sodium silicates, also known as waterglass, are not discrete chemical compounds but rather a complex family of materials with the general formula (Na₂O)ₓ·(SiO₂)ᵧ.[1] Their properties and behavior are intrinsically linked to their molecular structure, which varies significantly with the ratio of silica (SiO₂) to sodium oxide (Na₂O), referred to as the modulus.[2][3] This guide will delve into the intricate world of silicate species in solution, the primary methods for their characterization, and how different grades of this compound exhibit distinct molecular compositions.

Silicate Speciation in Aqueous Solutions

Aqueous solutions of this compound are not simple solutions of monomeric silicate ions. Instead, they comprise a dynamic equilibrium of various silicate species, ranging from monomers and dimers to more complex oligomeric and polymeric structures.[4] The distribution of these species is highly dependent on several factors, including the SiO₂:Na₂O ratio, concentration, pH, and temperature.[4]

The fundamental building block of all silicate structures is the tetrahedral SiO₄ unit. These tetrahedra can link together by sharing oxygen atoms, leading to the formation of a wide array of structures. The connectivity of these silicon atoms is described using the Qⁿ terminology, where 'n' denotes the number of other silicon atoms connected to the central silicon atom via an oxygen bridge.

-

Q⁰: Monomeric silicate species, [SiO₄]⁴⁻.

-

Q¹: End groups of silicate chains, indicating a silicon atom linked to one other silicon atom.

-

Q²: Middle groups in linear or cyclic silicate structures, where a silicon atom is linked to two other silicon atoms.

-

Q³: Branching points in the silicate structure, with a silicon atom connected to three others.

-

Q⁴: Fully cross-linked silicon atoms, bonded to four other silicon atoms, characteristic of three-dimensional networks.

The relative abundance of these Qⁿ species is a critical determinant of the physical and chemical properties of a this compound solution.

Influence of SiO₂:Na₂O Ratio (Modulus) on Molecular Structure

The most critical parameter governing the molecular structure of this compound solutions is the weight ratio of SiO₂ to Na₂O, often referred to as the modulus. This ratio dictates the alkalinity of the solution and the degree of polymerization of the silicate species.

-

Low Modulus (Alkaline Grades): Grades with a lower SiO₂:Na₂O ratio (e.g., below 2.85:1) are termed alkaline. These solutions have a higher concentration of Na₂O, leading to a higher pH. The excess hydroxide ions tend to depolymerize larger silicate structures, resulting in a higher proportion of smaller, less complex species such as monomers (Q⁰) and dimers (Q¹).

-

High Modulus (Neutral Grades): Grades with a higher SiO₂:Na₂O ratio (e.g., above 2.85:1) are described as neutral. In these solutions, there is a relative excess of silica, which favors the formation of more polymerized and complex silicate structures. Consequently, these grades exhibit a higher proportion of Q², Q³, and even Q⁴ species, leading to the presence of larger oligomers and polymers. This increased polymerization results in higher viscosity.

The following table summarizes the general relationship between the SiO₂:Na₂O ratio and the distribution of silicate species.

| SiO₂:Na₂O Ratio (Modulus) | Grade Type | Predominant Silicate Species | General Structural Characteristics |

| < 2.85 | Alkaline | Q⁰, Q¹ | Monomers, dimers, and small linear chains |

| > 2.85 | Neutral | Q², Q³, Q⁴ | Larger linear and branched polymers, cyclic structures, and colloidal particles |

Experimental Protocols for Structural Characterization

The elucidation of the complex molecular structures of this compound solutions relies on sophisticated analytical techniques. Among these, ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for quantitative analysis of silicate species.

Principle: Silicon-29 is an NMR-active nucleus. The chemical shift of a ²⁹Si nucleus is highly sensitive to its local electronic environment, which is primarily determined by the number of bridging oxygen atoms connecting it to other silicon atoms. This allows for the distinct identification and quantification of the different Qⁿ species in a silicate solution.

Typical Chemical Shift Ranges for Qⁿ Species:

| Silicate Species | Chemical Shift Range (ppm vs. TMS) |

| Q⁰ (Monomer) | ~ -72 |

| Q¹ (End-group) | ~ -79 to -82 |

| Q² (Middle-group) | ~ -87 to -91 |

| Q³ (Branching point) | ~ -96 to -98 |

| Q⁴ (Cross-linked) | ~ -108 (broad) |

| Note: These are approximate ranges and can vary with concentration and cation type. |

Experimental Methodology:

-

Sample Preparation: this compound solutions are typically prepared by dissolving a solid this compound glass in deionized water or by diluting a concentrated commercial solution to the desired concentration. For quantitative analysis, a known concentration of a relaxation agent, such as chromium(III) acetylacetonate, may be added to ensure full relaxation of the ²⁹Si nuclei between pulses.

-

NMR Spectrometer: Experiments are performed on a high-field NMR spectrometer equipped with a broadband probe tuned to the ²⁹Si frequency (e.g., operating at a ²⁹Si frequency of 36.8 MHz in a 4.2 T magnet).

-

Data Acquisition: A simple pulse-and-acquire sequence is often sufficient. Key parameters to optimize include:

-

Pulse Width: Calibrated to a 90° flip angle for maximum signal intensity in a single scan.

-

Relaxation Delay: Set to be at least five times the longest spin-lattice relaxation time (T₁) of the ²⁹Si nuclei in the sample to ensure quantitative results.

-

Number of Scans: A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the ²⁹Si NMR spectrum. The spectrum is then phased, and baseline corrected.

-

Quantification: The relative abundance of each Qⁿ species is determined by integrating the area under the corresponding peaks in the spectrum.

Principle: Infrared spectroscopy probes the vibrational modes of molecules. In the context of sodium silicates, the mid-infrared region (approximately 700-1300 cm⁻¹) is particularly informative, as it contains the characteristic stretching vibrations of the Si-O bonds. The position and shape of these bands can provide qualitative information about the degree of polymerization of the silicate species.

Experimental Methodology:

-

Sample Preparation: A thin film of the this compound solution is cast onto an IR-transparent substrate, such as a zinc selenide (ZnSe) or silver chloride (AgCl) window. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the liquid sample.

-

IR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Data Analysis: The region between 700 and 1300 cm⁻¹ is analyzed for bands corresponding to different Si-O vibrations. For instance, bands around 1100-1000 cm⁻¹ are often associated with the asymmetric stretching of Si-O-Si bridges in polymeric species, while bands at lower wavenumbers can be related to Si-O⁻ vibrations in less polymerized species.

Visualization of Silicate Speciation and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Equilibrium of silicate species in solution.

Caption: Workflow for structural characterization.

Conclusion